molecular formula C18H22N6OS B12244144 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

Cat. No.: B12244144
M. Wt: 370.5 g/mol
InChI Key: FXAVHHZYLLLZMU-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the thiadiazole ring, and the piperidine ring. Each of these steps requires specific reagents and conditions:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with appropriate aldehydes or ketones.

    Formation of the Piperidine Ring: This step may involve the reduction of pyridine derivatives or the cyclization of appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Compounds containing the imidazole ring, such as histamine and antifungal agents like ketoconazole.

    Thiadiazoles: Compounds containing the thiadiazole ring, such as sulfamethoxazole.

    Piperidines: Compounds containing the piperidine ring, such as piperine and certain antipsychotic drugs.

Uniqueness

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H22N6OS

Molecular Weight

370.5 g/mol

IUPAC Name

5-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C18H22N6OS/c1-12-19-18(26-22-12)23-8-6-13(7-9-23)11-25-17-5-4-16-20-15(14-2-3-14)10-24(16)21-17/h4-5,10,13-14H,2-3,6-9,11H2,1H3

InChI Key

FXAVHHZYLLLZMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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